2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99
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Overview
Description
2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 is a technetium-99m labeled tropane derivative used primarily in nuclear medicine for imaging the dopaminergic system. This compound is particularly valuable for its ability to bind selectively to dopamine transporters in the brain, making it a useful tool for diagnosing and studying neurodegenerative diseases such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 involves labeling the tropane derivative NC100697 with technetium-99m. The process typically includes the following steps:
Labeling: Two kits, each containing 18 mg of the trifluoroacetate salt of NC100697, are labeled with 740 MBq of fresh pertechnetate eluate in 2 mL.
Heating: The mixture is heated at 100°C for 20 minutes.
Cooling: The solution is then cooled for 10 minutes at room temperature.
Pooling: The kits are pooled to obtain 4 mL of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory preparation but are scaled up to meet clinical demands. The process involves automated systems to ensure consistency and purity, adhering to stringent regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 primarily undergoes complexation reactions where the technetium-99m ion forms a stable complex with the tropane derivative. This complexation is crucial for its function as a radiopharmaceutical.
Common Reagents and Conditions
Reagents: Fresh pertechnetate eluate, trifluoroacetate salt of NC100697.
Conditions: Heating at 100°C, cooling at room temperature.
Major Products
The major product of these reactions is the stable complex this compound, which is used for imaging purposes.
Scientific Research Applications
2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 has several scientific research applications, particularly in the field of nuclear medicine:
Mechanism of Action
2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 exerts its effects by binding selectively to dopamine transporters in the brain. The technetium-99m label allows for the detection of gamma rays emitted during its decay, enabling imaging of the dopaminergic system. This binding provides a visual representation of dopamine transporter distribution and density, aiding in the diagnosis of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
99mTc-TRODAT-1: Another technetium-99m labeled tropane derivative used for imaging dopamine transporters.
99mTc-HMPAO: Used for cerebral perfusion imaging.
99mTc-ECD: Another compound used for brain imaging.
Uniqueness
2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 is unique in its high selectivity and binding affinity for dopamine transporters, making it particularly effective for studying the dopaminergic system. Its stability and imaging capabilities make it a valuable tool in both clinical and research settings .
Properties
Molecular Formula |
C21H29ClN3O2S2Tc-3 |
---|---|
Molecular Weight |
554 g/mol |
IUPAC Name |
2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 |
InChI |
InChI=1S/C21H32ClN3OS2.O.Tc/c1-24-17-6-7-20(24)19(18(12-17)15-2-4-16(22)5-3-15)13-25(9-11-28)14-21(26)23-8-10-27;;/h2-5,17-20H,6-14H2,1H3,(H3,23,26,27,28);;/p-3/t17?,18-,19+,20?;;/m1../s1/i;;1+1 |
InChI Key |
GYTBNPMXXMHKCT-ZYCMWOMESA-K |
Isomeric SMILES |
CN1C2CCC1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)CN(CC[S-])CC(=O)[N-]CC[S-].O=[99Tc] |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CC[S-])CC(=O)[N-]CC[S-].O=[Tc] |
Synonyms |
(99mTc)TRODAT-1 2-((2-((((3-(4-chlorophenyl)-8-methyl-8-azabicyclo(3,2,1)oct-2-yl)methyl)(2-mercaptoethyl)amino)ethyl)ethanethiolato(3-))-oxo-(1R))technetium Tc-99m-TRODAT-1 technetium Tc 99m TRODAT-1 technetium-99m TRODAT-1 TRODAT-1 Tc-99m |
Origin of Product |
United States |
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